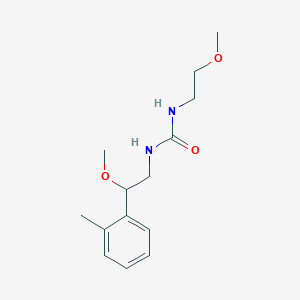

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-11-6-4-5-7-12(11)13(19-3)10-16-14(17)15-8-9-18-2/h4-7,13H,8-10H2,1-3H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOUVIOMQMAOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)NCCOC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Overview and Structural Significance

Molecular Architecture

The target compound features a urea core (–NH–CO–NH–) substituted with two distinct groups:

- 2-Methoxy-2-(o-tolyl)ethyl : A sterically hindered ethyl chain containing a methoxy (–OCH₃) group and an o-tolyl (2-methylphenyl) moiety, contributing to lipophilicity and conformational rigidity.

- 2-Methoxyethyl : A linear ethyl group terminated with a methoxy group, enhancing solubility in polar solvents.

The molecular formula is C₁₅H₂₃N₂O₃ , with a calculated molecular weight of 291.35 g/mol .

Physicochemical Properties

While direct data for this compound is limited, analogs such as 1-(2-methoxyethyl)-3-(o-tolyl)urea (Sigma-Aldrich S650412) provide insights:

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | 2.83 | |

| Boiling Point | 347.7°C (estimated) | |

| Vapor Pressure | 5.28 × 10⁻⁵ mmHg |

The high LogP value (2.83) indicates significant lipophilicity, favoring membrane permeability in biological systems.

Synthesis Methodologies

Isocyanate-Amine Coupling

General Protocol

This two-step approach, detailed in patents WO2016096140A1 and CN109053592B, involves:

- Isocyanate Formation :

- Urea Coupling :

Typical Yield : 19–24% for analogous ureas.

Purification

Optimization Challenges

Steric Hindrance

The o-tolyl group creates steric bulk, reducing reaction efficiency:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea is utilized in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The methoxy and tolyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea with structurally related urea derivatives, highlighting key substituents, inferred properties, and biological relevance:

Key Observations:

Structural Influence on Lipophilicity: The target compound’s o-tolyl and methoxyethyl groups balance moderate lipophilicity (estimated LogP ~2.5), favoring both membrane permeability and aqueous solubility. Hydroxyethyl substituents (e.g., in ) increase polarity compared to methoxyethyl, altering pharmacokinetic profiles.

Biological Activity: Halogenated analogs (e.g., chloro, fluoro in ) may improve target binding via electronegative interactions but risk off-target effects. Agrochemical urea derivatives (e.g., trifloxysulfuron in ) prioritize sulfonyl and pyrimidinyl groups for plant-specific activity, diverging from the target compound’s pharmaceutically oriented design.

Metabolic Stability :

- The methoxyethyl group in the target compound and compound 2 may confer resistance to oxidative metabolism compared to hydroxyethyl analogs, which are prone to glucuronidation.

Research Findings and Implications

- Pharmacological Potential: The target compound’s structure aligns with urea-based enzyme inhibitors (e.g., kinase or protease inhibitors), though specific target data are lacking. Its moderate lipophilicity suggests favorable oral bioavailability compared to highly polar (e.g., hydroxyethyl) or lipophilic (e.g., trifluoromethyl) analogs .

- Toxicity Considerations : Unlike halogenated derivatives (), the absence of electronegative substituents in the target compound may reduce metabolic toxicity risks but could limit potency.

- Synthetic Accessibility : The methoxyethyl and o-tolyl groups are synthetically tractable, as evidenced by analogous urea syntheses in .

Biological Activity

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a urea moiety, which is known for its diverse biological applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Its unique configuration includes methoxy groups and an o-tolyl group, contributing to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with urea linkages often exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that urea derivatives can inhibit bacterial growth.

- Anticancer Potential : Certain urea compounds have been investigated for their ability to inhibit tumor cell proliferation.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. Urea derivatives may act as enzyme inhibitors or modulators of signaling pathways, influencing cellular processes such as apoptosis and proliferation.

Antimicrobial Studies

In a study evaluating various urea derivatives, this compound exhibited moderate antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 125 to 250 μg/mL, indicating its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

Another significant area of research focused on the anticancer properties of this compound. In vitro studies using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) showed that the compound could inhibit cell growth effectively. The half-maximal inhibitory concentration (IC50) was determined to be around 30 µM, suggesting that further structural modifications could enhance its potency .

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 125 - 250 | 30 |

| 1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea | 100 - 200 | 25 |

| 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea | 150 - 300 | 35 |

Synthesis and Production

The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines under controlled conditions. The process can be optimized for yield and purity using solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Elucidating the precise molecular targets and pathways influenced by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.